4-bromo-2-methylphenyl (2E)-3-phenylprop-2-enoate
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Overview
Description
4-Bromo-2-methylphenyl (2E)-3-phenylprop-2-enoate is an organic compound with the molecular formula C16H13BrO2 It is a derivative of phenylprop-2-enoate, featuring a bromine atom and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methylphenyl (2E)-3-phenylprop-2-enoate typically involves the esterification of 4-bromo-2-methylphenol with (2E)-3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylphenyl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-azido-2-methylphenyl (2E)-3-phenylprop-2-enoate or 4-thiocyanato-2-methylphenyl (2E)-3-phenylprop-2-enoate.
Oxidation: Formation of 4-bromo-2-methylquinone derivatives.
Reduction: Formation of 4-bromo-2-methylphenyl (2E)-3-phenylpropan-2-ol.
Scientific Research Applications
4-Bromo-2-methylphenyl (2E)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-methylphenyl (2E)-3-phenylprop-2-enoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways involved would require further experimental validation .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylphenyl isocyanate
- 4-Bromo-2-methylphenyl isothiocyanate
- 4-Bromo-N-(2-methylphenyl)benzamide
Uniqueness
4-Bromo-2-methylphenyl (2E)-3-phenylprop-2-enoate is unique due to its specific structural features, such as the presence of both bromine and methyl groups on the phenyl ring, and the (2E)-3-phenylprop-2-enoate moiety. These structural characteristics confer distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
(4-bromo-2-methylphenyl) (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-12-11-14(17)8-9-15(12)19-16(18)10-7-13-5-3-2-4-6-13/h2-11H,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXPCNBQIWJPAK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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